molecular formula C5H10O2 B182435 1-Ethoxycyclopropanol CAS No. 13837-45-1

1-Ethoxycyclopropanol

Cat. No.: B182435
CAS No.: 13837-45-1
M. Wt: 102.13 g/mol
InChI Key: OJYAYFNIVUIJNZ-UHFFFAOYSA-N
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Description

1-Ethoxycyclopropanol is an organic compound with the molecular formula C5H10O2 It is a colorless to yellow liquid that is known for its unique structure, which includes a cyclopropane ring bonded to an ethoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxycyclopropanol can be synthesized through several methods. One common method involves the reaction of cyclopropanone with ethanol in the presence of an acid catalyst. Another method involves the reaction of ethyl 3-chloropropanoate with sodium in anhydrous toluene, followed by the addition of chlorotrimethylsilane and subsequent methanolysis .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, often involving distillation under reduced pressure to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxycyclopropanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form cyclopropanol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under acidic or basic conditions.

Major Products:

Scientific Research Applications

1-Ethoxycyclopropanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethoxycyclopropanol involves its interaction with various molecular targets. It can act as a substrate for dehydrogenase enzymes, leading to the formation of secondary alcohols. The compound’s reactivity is influenced by the presence of the cyclopropane ring, which can undergo ring-opening reactions under certain conditions .

Comparison with Similar Compounds

    Cyclopropanol: Similar in structure but lacks the ethoxy group.

    Cyclopropanone: The parent compound without the ethoxy and hydroxyl groups.

    1-Methoxycyclopropanol: Similar but with a methoxy group instead of an ethoxy group.

Uniqueness: 1-Ethoxycyclopropanol is unique due to the presence of both an ethoxy group and a hydroxyl group attached to the cyclopropane ring.

Properties

IUPAC Name

1-ethoxycyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-2-7-5(6)3-4-5/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYAYFNIVUIJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449927
Record name 1-ethoxycyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13837-45-1
Record name 1-ethoxycyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethoxycyclopropanol
Reactant of Route 2
1-Ethoxycyclopropanol
Reactant of Route 3
1-Ethoxycyclopropanol
Reactant of Route 4
1-Ethoxycyclopropanol
Reactant of Route 5
1-Ethoxycyclopropanol
Reactant of Route 6
1-Ethoxycyclopropanol

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